molecular formula C26H25FN8O4 B1678894 Plevitrexed CAS No. 153537-73-6

Plevitrexed

Número de catálogo: B1678894
Número CAS: 153537-73-6
Peso molecular: 532.5 g/mol
Clave InChI: IEJSCSAMMLUINT-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Plevitrexed is a synthetic antifolate compound that functions as a thymidylate synthase inhibitor. It is designed to target the α-folate receptor, which is overexpressed in several types of cancer cells, particularly epithelial tumors such as ovarian carcinoma . By inhibiting thymidylate synthase, this compound disrupts DNA synthesis, leading to cell death.

Aplicaciones Científicas De Investigación

Plevitrexed is a chemical compound being explored for its potential in treating malignancies, particularly gastric cancer, and is suitable for individuals resistant to conventional therapies or experiencing adverse effects from them. It is an orally bioavailable inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. this compound's ability to disrupt DNA replication has led to its exploration as a potential anticancer agent in scientific research studies.

This compound has been studied extensively for its biological activity, especially regarding its uptake mechanisms and effects on cancer cells. It is taken up by cells via the α-folate receptor and the reduced folate carrier, which are critical pathways for its efficacy as a therapeutic agent. this compound acts through competitive inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. The mechanism involves the binding of this compound to the active site of thymidylate synthase, thereby preventing the conversion of deoxyuridine monophosphate to thymidine monophosphate, which disrupts nucleotide synthesis and ultimately leads to cell death, particularly in rapidly dividing cancer cells.

Comparison of Biological Activities

CompoundTarget EnzymeKi (nM)Uptake MechanismClinical Applications
This compoundThymidylate Synthase0.44α-folate receptor, reduced folate carrierGastric cancer, lung cancer, colorectal cancer
PemetrexedThymidylate Synthase0.5α-folate receptorNon-small cell lung cancer

Preclinical and Clinical Studies

This compound has demonstrated promising antitumor activity in preclinical studies using cancer cell lines and animal models. These studies have shown that this compound can effectively inhibit the growth and proliferation of various cancer types. Clinical studies suggest that this compound may be beneficial for patients with gastric cancers who cannot tolerate platinum-based therapies.

Recent studies have demonstrated the effectiveness of this compound in various cancer types. For instance, a study on non-small cell lung cancer (NSCLC) patients treated with this compound showed significant improvements in overall survival rates compared to those receiving standard therapies. The study utilized 18F-FLT PET imaging to assess the drug's pharmacodynamics and found that patients exhibiting an "18F-FLT flare" had better responses to treatment.

Phase II trials have also indicated an improvement in progression-free survival (PFS) from 2.7 months to 5 months . A phase II, open, randomized multicenter trial assessed the efficacy and tolerability of intravenous this compound given as monotherapy (at two doses) or in combination with topotecan in patients with ovarian cancer refractory or recurrent after failing platinum and paclitaxel in combination .

Drug Interactions and Safety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Plevitrexed is synthesized through a series of chemical reactions involving the formation of a quinazoline derivative. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes:

Análisis De Reacciones Químicas

Types of Reactions: Plevitrexed undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified quinazoline derivatives with altered biological activities. These derivatives are studied for their potential therapeutic applications .

Comparación Con Compuestos Similares

Plevitrexed’s unique targeting mechanism and high affinity for the α-folate receptor make it a promising candidate for targeted cancer therapy.

Actividad Biológica

Plevitrexed, also known as ZD 9331 or BGC 9331, is a potent orally active inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair. Its primary mechanism of action involves the inhibition of TS, leading to decreased thymidine production and ultimately hindering cancer cell proliferation. This compound has been investigated for its potential in treating various cancers, particularly gastric cancer.

This compound exerts its biological activity primarily through the following mechanisms:

  • Inhibition of Thymidylate Synthase : With a Ki value of 0.44 nM, this compound demonstrates significant potency in inhibiting TS, which is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using 5,10-methylenetetrahydrofolate as a cofactor . This inhibition leads to a depletion of dTMP and subsequently affects DNA synthesis.
  • Cellular Uptake Mechanisms : The compound is taken up by cells via the α-folate receptor and the reduced folate carrier, which are overexpressed in many tumor types . This targeted uptake enhances its efficacy in cancer treatment.

In Vitro Studies

Research indicates that this compound effectively inhibits the growth of various cancer cell lines. In one study, it was shown to increase the uptake of [3H]thymidine in human epidermoid KB cells in a concentration-dependent manner, indicating enhanced DNA synthesis inhibition .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

Cell LineConcentration (μg/ml)[3H]Thymidine Uptake (fold increase)
KB Cells1002.0
KB Cells2502.5
KB Cells5003.0

Clinical Studies

This compound has been evaluated in several clinical trials, primarily focusing on its efficacy and safety profile in patients with advanced gastric cancer and other malignancies.

Table 2: Summary of Clinical Findings on this compound

Study TypePopulationKey Findings
Phase I/IIGastric Cancer PatientsImproved overall survival; manageable side effects
Phase IIINSCLC PatientsComparable efficacy to pemetrexed; varying toxicity profiles

Case Studies

Several case studies have documented the clinical application of this compound:

  • Gastric Cancer : In a cohort study, patients treated with this compound showed a significant response rate, with some achieving stable disease after treatment. The combination with vitamins appeared to mitigate some side effects associated with chemotherapy .
  • Combination Therapies : Research indicates that combining this compound with other agents may enhance its antitumor activity. For instance, studies exploring its use alongside carboplatin have shown improved progression-free survival rates compared to monotherapy approaches .

Propiedades

IUPAC Name

(2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSCSAMMLUINT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165351
Record name Plevitrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153537-73-6
Record name Plevitrexed
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153537-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plevitrexed [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153537736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plevitrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC-696259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Plevitrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLEVITREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P2881C3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Plevitrexed
Reactant of Route 2
Reactant of Route 2
Plevitrexed
Reactant of Route 3
Plevitrexed
Reactant of Route 4
Plevitrexed
Reactant of Route 5
Plevitrexed
Reactant of Route 6
Reactant of Route 6
Plevitrexed

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.